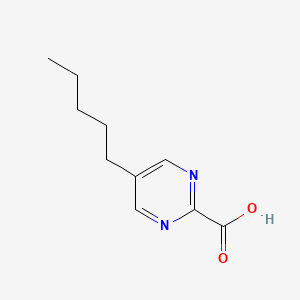

5-Pentylpyrimidine-2-carboxylic acid

Description

Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Biological Systems

The pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its central role in the building blocks of life. As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are fundamental to the structure and function of nucleic acids (DNA and RNA) researchgate.netresearchgate.net. This inherent biological relevance allows pyrimidine-based molecules to readily interact with biological systems, making them attractive candidates for drug design nih.gov.

The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of biological activities nih.gov. Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including antiviral, antibacterial, antifungal, and anticancer drugs juniperpublishers.comorientjchem.org. The ability of the pyrimidine core to act as a bioisostere for other aromatic systems further enhances its utility in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates nih.gov. The ongoing exploration of pyrimidine-based compounds continues to yield novel therapeutic agents with improved efficacy and specificity researchgate.net.

Overview of Pyrimidine Carboxylic Acid Derivatives in Contemporary Research

Within the broad family of pyrimidine derivatives, those bearing a carboxylic acid group have garnered significant attention in contemporary research. The carboxylic acid moiety imparts unique physicochemical properties, influencing solubility, acidity, and the potential for various chemical transformations. Pyrimidine carboxylic acids serve as versatile intermediates in the synthesis of more complex molecules, including esters, amides, and other functionalized derivatives organic-chemistry.orgresearchgate.net.

These derivatives are actively being investigated for a wide range of applications. In medicinal chemistry, they are explored as potential inhibitors of enzymes and as ligands for various receptors. For instance, certain pyrimidine-5-carboxylic acid derivatives have been studied as potential phosphodiesterase 4 (PDE4) inhibitors, which have implications for treating inflammatory diseases escholarship.org. Furthermore, the incorporation of a carboxylic acid group can enhance the interaction of a molecule with its biological target through the formation of hydrogen bonds and salt bridges.

Research Focus on 5-Pentylpyrimidine-2-carboxylic Acid within Pyrimidine Chemistry

While the broader class of pyrimidine carboxylic acids is well-documented, specific research on This compound is notably limited in publicly available scientific literature. This particular derivative, featuring a five-carbon alkyl chain at the 5-position and a carboxylic acid at the 2-position, represents a specific chemical space within pyrimidine chemistry. The pentyl group, being a lipophilic moiety, can significantly influence the molecule's interaction with biological membranes and hydrophobic pockets of proteins.

The lack of extensive research on this specific compound suggests it may be a novel area for investigation or a highly specialized chemical intermediate. This article aims to provide a comprehensive overview of what is known about pyrimidine carboxylic acids in general, and to extrapolate the potential characteristics and applications of this compound based on the established chemistry of related compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72790-10-4 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-pentylpyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-4-5-8-6-11-9(10(13)14)12-7-8/h6-7H,2-5H2,1H3,(H,13,14) |

InChI Key |

PCNWRNZRSGAERK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CN=C(N=C1)C(=O)O |

Origin of Product |

United States |

Spectroscopic and Computational Elucidation of Molecular Structure

Advanced Spectroscopic Techniques for Structure Confirmation and Analysis

Spectroscopic methods are indispensable for verifying the chemical structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR spectroscopy offer definitive proof of a molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of 5-Pentylpyrimidine-2-carboxylic acid, the carboxylic acid proton (-COOH) is expected to appear as a highly deshielded, broad singlet in the 10-12 ppm region. libretexts.orglibretexts.org The protons on the pyrimidine (B1678525) ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the pentyl group would resonate in the upfield region (approx. 0.9-2.8 ppm). The methylene (B1212753) group adjacent to the pyrimidine ring would be the most deshielded of the alkyl protons, while the terminal methyl group would be the most shielded.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.orglibretexts.org The carbons of the pyrimidine ring would appear between approximately 120 and 170 ppm. The carbons of the pentyl side chain would be observed in the upfield region (approx. 14-40 ppm).

The following table summarizes the anticipated chemical shifts for this compound.

| Atom | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl | -COOH | 10.0 - 12.0 (broad s) | 160 - 180 |

| Pyrimidine Ring | C-H | 7.0 - 9.0 | 120 - 170 |

| Pentyl Chain | α-CH₂ | 2.5 - 3.0 (t) | 30 - 40 |

| Pentyl Chain | β, γ, δ-CH₂ | 1.3 - 1.7 (m) | 22 - 32 |

| Pentyl Chain | ε-CH₃ | 0.9 (t) | ~14 |

Data table is generated based on typical chemical shift ranges for the respective functional groups.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would be weak but observable. youtube.comyoutube.com Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Fragmentation of the pentyl side chain is also expected, showing clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The McLafferty rearrangement is a characteristic fragmentation for carboxylic acids with a sufficiently long alkyl chain, which can result in a prominent peak. youtube.comyoutube.com

| Fragmentation Process | Lost Fragment | Resulting m/z |

| Loss of Hydroxyl Radical | •OH | M - 17 |

| Loss of Carboxyl Group | •COOH | M - 45 |

| Alpha Cleavage of Pentyl Chain | C₄H₉• | M - 57 |

| McLafferty Rearrangement | C₄H₈ | M - 56 |

Data table represents common fragmentation patterns for aliphatic carboxylic acids.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. Due to hydrogen bonding between molecules, carboxylic acids show a very strong and broad O-H stretching band, which typically extends from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broad absorption often overlaps with the C-H stretching signals. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching absorption appears as a strong, sharp peak between 1690 and 1760 cm⁻¹. orgchemboulder.com The C-O stretching vibration is found in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Pentyl & Aromatic | 2850 - 3000 | Sharp, Medium (often superimposed on O-H band) |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O-H Bend | Carboxylic Acid | 1395 - 1440 & 910 - 950 | Medium, Broad |

Data table is compiled from characteristic IR absorption frequencies for carboxylic acids. orgchemboulder.comspectroscopyonline.com

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide valuable insights into the molecular properties and potential biological activity of compounds like this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. samipubco.comacademie-sciences.fr For pyrimidine carboxylic acid derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and predict various properties. samipubco.comcu.edu.egcu.edu.eg These calculations can determine bond lengths, bond angles, and dihedral angles. cu.edu.eg Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academie-sciences.fr The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. cu.edu.eg DFT can also be used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimentally observed spectral bands.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a pyrimidine carboxylic acid derivative, might interact with a biological target, typically a protein or enzyme. samipubco.comcu.edu.eg These simulations can predict the binding affinity and model the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. researchgate.net For pyrimidine derivatives, which are known to interact with various biological targets like dihydrofolate reductase (DHFR), molecular docking studies are crucial for predicting their potential as inhibitors. samipubco.com Such studies have been successfully applied to various pyrimidine-based compounds to evaluate their potential as antimicrobial or anticancer agents. cu.edu.egnih.gov

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound is not static. Due to the presence of several single bonds, the molecule possesses significant conformational flexibility. Understanding the preferred spatial arrangements of its constituent atoms is crucial for elucidating its chemical behavior and potential interactions. Conformational analysis, coupled with energy minimization calculations, provides insight into the molecule's most stable forms. These studies are typically performed using computational chemistry methods.

Computational approaches, such as Density Functional Theory (DFT) and various molecular mechanics force fields, are instrumental in exploring the potential energy surface of a molecule. physchemres.orgnih.govijcce.ac.ir These methods calculate the energy of different conformations to identify local and global energy minima, which correspond to the most stable conformers. uci.edu For this compound, the key areas of conformational freedom are the rotation around the C-C bonds of the pentyl chain and the rotation around the single bond connecting the carboxylic acid group to the pyrimidine ring.

Energy minimization calculations systematically adjust the geometry of the molecule to find the lowest energy arrangement of atoms. researchgate.net The results of such calculations for this compound would likely indicate that the most stable conformers have the pentyl chain in an extended, staggered conformation to reduce steric strain. The carboxylic acid group's orientation would be optimized to balance electronic stabilization from conjugation with the pyrimidine ring and minimize steric clashes with the adjacent ring atoms.

The following table provides illustrative data representing the type of information obtained from a conformational analysis of the key dihedral angles in this compound. Please note that these are representative values, as specific experimental or computational data for this exact molecule are not available in the cited literature.

| Dihedral Angle | Description | Hypothetical Angle (°) | Relative Energy (kcal/mol) | Conformer Population (%) |

|---|---|---|---|---|

| C4-C5-C1'-C2' | Rotation of the pentyl chain relative to the pyrimidine ring | 180 | 0.0 | ~70 |

| C4-C5-C1'-C2' | Rotation of the pentyl chain relative to the pyrimidine ring | 60 | 0.8 | ~15 |

| C4-C5-C1'-C2' | Rotation of the pentyl chain relative to the pyrimidine ring | -60 | 0.8 | ~15 |

| N1-C2-C(O)OH | Rotation of the carboxylic acid group | 0 | 0.0 | ~90 |

| N1-C2-C(O)OH | Rotation of the carboxylic acid group | 180 | 2.5 | ~10 |

Modulatory Effects on Enzyme Systems

Pyrimidine carboxylic acids and their derivatives have been identified as potent modulators of several critical enzyme systems. Their ability to inhibit kinases and reductases, as well as interact with other enzymes, underscores their therapeutic potential.

Kinase Inhibition (e.g., B-Raf, PI3K, AMPK)

B-Raf Inhibition: Certain pyrimidine derivatives have been investigated as inhibitors of B-Raf kinase, a key enzyme in the MAPK/ERK signaling pathway that is often mutated in various cancers. For instance, novel pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been identified as B-Raf kinase inhibitors. nih.gov These compounds show potential in the treatment of melanomas and other cancers where the Raf-MEK-ERK signaling pathway is dysregulated. nih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth, proliferation, and survival. Pyrimidine-based compounds have been explored as PI3K inhibitors. A series of pyridopyrimidinones, which include a carboxylic acid group, have been found to selectively inhibit the H1047R mutant of PI3Kα, a common mutation in cancer. nih.govacs.org Furthermore, computational drug repurposing studies have suggested that FDA-approved drugs with a fused pyrimidine scaffold, such as Lapatinib, may act as pan-class I PI3K inhibitors. nih.gov Another study highlighted pyrimidine-5-carbonitrile derivatives as potential anticancer agents that can act as multitarget inhibitors within the PI3K/Akt pathway. researchgate.net

AMPK Activation: The 5' AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. While direct activation by pyrimidine carboxylic acids is not extensively documented, indirect links exist. Folic acid, a vitamin essential for de novo pyrimidine nucleotide synthesis, has been shown to activate AMPK. nih.gov Additionally, formate, a byproduct of serine catabolism that can feed into purine (B94841) synthesis, has been shown to activate the mTORC1 pathway, which is intricately linked with AMPK signaling. nih.gov This suggests a potential, albeit indirect, role for pyrimidine metabolism in modulating AMPK activity.

| Kinase Target | Pyrimidine Scaffold Example | Observed Effect |

| B-Raf | Pyrazolo[1,5-a]pyrimidine-3-carboxylate | Inhibition nih.gov |

| PI3Kα (H1047R mutant) | Pyridopyrimidinone with carboxylic acid | Selective Inhibition nih.govacs.org |

| PI3K (pan-class I) | Fused pyrimidine (e.g., Lapatinib) | Potential Inhibition nih.gov |

| AMPK | (Indirect via Folic Acid) | Activation nih.gov |

Reductase Inhibition (e.g., 5α-reductase, P5C reductase)

5α-reductase Inhibition: The enzyme 5α-reductase is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a key target in conditions like benign prostatic hyperplasia and androgenic alopecia. wikipedia.orgwikipedia.orgnih.gov While various compounds, including steroidal derivatives with carboxylic acid functionalities, have been identified as 5α-reductase inhibitors, the current scientific literature does not provide specific examples of pyrimidine carboxylic acids acting as direct inhibitors of this enzyme. nih.gov

P5C reductase Inhibition: Pyrroline-5-carboxylate (P5C) reductase (PYCR) is a crucial enzyme in proline biosynthesis and has been identified as a potential target in cancer therapy due to its role in tumor growth and cell survival. nih.govnih.govresearchgate.net While inhibitors of PYCR1 are being actively investigated, with compounds like (S)-tetrahydro-2H-pyran-2-carboxylic acid showing promise, there is currently no specific mention in the literature of pyrimidine carboxylic acids as inhibitors of P5C reductase. nih.gov

Other Enzymatic Interactions (e.g., HIV reverse transcriptase, GlcN-6-P synthase)

HIV Reverse Transcriptase Inhibition: The reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) is a primary target for antiretroviral drugs. Diarylpyrimidine (DAPY) derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.comnih.gov These compounds bind to an allosteric site on the enzyme, known as the non-nucleoside inhibitor binding pocket (NNIBP), inducing conformational changes that inhibit its function. tandfonline.comnih.gov Research has focused on designing novel thiophene[3,2-d]pyrimidine and pyrimidine-2,4-dione derivatives to improve their potency against wild-type and drug-resistant HIV strains. nih.govacs.orgresearchgate.net

GlcN-6-P Synthase Inhibition: Glucosamine-6-phosphate (GlcN-6-P) synthase is a potential target for developing antimicrobial and antidiabetic agents. nih.govnih.gov Molecular docking studies have suggested that trisubstituted pyrimidine-based derivatives could act as putative inhibitors of this enzyme. nih.gov These findings indicate a potential for pyrimidine carboxylic acids and related compounds to be developed into inhibitors of GlcN-6-P synthase.

Receptor Binding and Modulation

Pyrimidine carboxylic acids also exhibit significant activity at the receptor level, acting as both agonists and antagonists to modulate cellular signaling pathways.

Specific Receptor Agonism (e.g., Peroxisome Proliferator-Activated Receptor γ - PPARγ)

Several studies have identified pyrimidine carboxylic acid derivatives as potent agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, making it an important target for the treatment of type 2 diabetes. The activation of PPARγ by these compounds can lead to improved insulin (B600854) sensitivity.

Receptor Antagonism and Interference with Ligand Binding

In contrast to their agonistic effects on certain receptors, pyrimidine derivatives have also been developed as effective antagonists for other receptor types, particularly adenosine (B11128) receptors. wikipedia.org Adenosine receptors are involved in a wide range of physiological processes, and their antagonism can have therapeutic benefits in various conditions.

For example, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as adenosine receptor antagonists. nih.govacs.org These compounds can exhibit high affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3). nih.govacs.org Additionally, triazole-pyrimidine-methylbenzonitrile derivatives have been designed as dual A2A/A2B adenosine receptor antagonists. tandfonline.com The mechanism of action involves competitive binding to the receptor, thereby blocking the binding of the endogenous agonist, adenosine.

| Receptor Target | Pyrimidine Scaffold Example | Observed Effect |

| Adenosine A2A/A2B Receptors | Triazole-pyrimidine-methylbenzonitrile | Dual Antagonism tandfonline.com |

| Adenosine Receptors (general) | Pyrazolo[3,4-d]pyrimidine | Antagonism nih.govacs.org |

| Adenosine A1/A3 Receptors | Pyrazolo[3,4-d]pyridazine | Antagonism acs.org |

Antiviral Properties and Mechanistic Insights

While no direct antiviral studies on this compound are available, the pyrimidine scaffold is a cornerstone of many antiviral therapies. Pyrimidine derivatives have been explored for their activity against a variety of viruses, including HIV and hepatitis viruses. ontosight.ai The mechanism of action for many antiviral pyrimidine nucleoside analogues involves the inhibition of viral replication or interference with viral enzymes. ontosight.ainih.gov For instance, some pyrimidine thioglycoside analogues have shown promising results against SARS-CoV-2 and avian influenza H5N1 viruses. nih.govacs.org A key antiviral strategy involves targeting host cell proteins necessary for viral replication, such as the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway. nih.gov Inhibition of this pathway can deplete pyrimidine pools, which are essential for efficient viral replication. nih.gov

Antimicrobial Efficacy and Underlying Mechanisms

The pyrimidine core is a frequent feature in compounds designed for antimicrobial activity. orientjchem.orgwjarr.commdpi.com

Antibacterial Activity

Numerous pyrimidine derivatives have demonstrated activity against a spectrum of bacteria. For example, certain 2-amino-4-hydroxypyrimidine-5-carboxylates have been evaluated for antibacterial properties. nih.gov In these related structures, a carboxylic acid group at the 5-position of the pyrimidine ring was often found to be more effective than an ethyl ester counterpart. nih.gov Thieno[2,3-d]pyrimidine-4-carboxylic acid amides have also been synthesized and tested, with some showing activity against Pseudomonas aeruginosa. uran.ua Research into 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives has also yielded compounds with excellent activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pyogenes) bacteria. nih.gov

Antifungal Activity

The antifungal potential of the pyrimidine scaffold is also well-documented. orientjchem.orgwjarr.com Various pyrimidine derivatives have been synthesized and tested against fungal pathogens. nih.gov For instance, the antifungal drug Flucytosine is a notable pyrimidine derivative. orientjchem.org The general biological activity of pyrimidines extends to fungicidal properties, making this class of compounds a subject of interest in the development of new antifungal agents. orientjchem.orgnih.gov

Interference with Quorum Sensing

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation. While there is no specific data on this compound, other carboxylic acid-containing heterocyclic compounds have been investigated as QS inhibitors. This strategy aims to disrupt bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.

Anticancer Potential and Molecular Targets

The pyrimidine nucleus is a privileged scaffold in the design of anticancer agents, forming the basis of drugs like 5-fluorouracil. sciensage.infonih.gov Pyrimidine derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. ontosight.aimdpi.com The antiproliferative activity of different pyrimidine analogues has been evaluated against numerous human cancer cell lines, including colon, liver, and cervical cancer lines. sciensage.info Some pyrazolo[3,4-d]pyrimidine derivatives and thiazolo[4,5-d]pyrimidine (B1250722) derivatives have also been synthesized and shown to possess antitumor activity. sciensage.infomdpi.com

| Related Compound Class | Cancer Cell Lines Tested | Observed Effect |

| Pyrido(2,3-d)pyrimidine carboxylates | Colon (HT29), Liver (HepG2), Cervical (Hela) | Cytotoxic activity |

| Pyrazolo(3,4-d)pyrimidine derivatives | Ehrlich Ascites Carcinoma | In-vitro anticancer activity |

| Thiazolo[4,5-d]pyrimidine derivatives | Melanoma (A375, C32), Prostate (DU145), Breast (MCF-7/WT) | Antiproliferative activity |

This table is illustrative of activities found in related pyrimidine derivatives, not this compound.

Anti-inflammatory Response and COX Inhibition

Pyrimidine derivatives are recognized for their anti-inflammatory properties. nih.govresearcher.lifemdpi.comtandfonline.com The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators, particularly the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.govnih.gov These enzymes are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. nih.gov By suppressing COX activity, especially the inducible COX-2 isoform which is upregulated during inflammation, these compounds can reduce the inflammatory response. nih.govnih.gov Several pyrimidine derivatives have been investigated and have shown high selectivity for inhibiting COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.govnih.gov

| Parameter | Finding in Related Pyrimidine Derivatives |

| Primary Target | Cyclooxygenase (COX) enzymes |

| Mechanism | Inhibition of prostaglandin (B15479496) E2 (PGE2) generation |

| Selectivity | Many derivatives show higher selectivity for COX-2 over COX-1 |

| Other Mediators | Inhibition of nitric oxide (NO), NF-κB, cytokines |

This table summarizes general findings for the pyrimidine class of compounds, not specifically for this compound.

Biological Activities and Pharmacological Potential

While no specific biological activities have been reported for 5-Pentylpyrimidine-2-carboxylic acid, the known pharmacology of related 5-substituted pyrimidine (B1678525) derivatives allows for informed speculation on its potential. The presence of the pentyl group at the C5 position is a key structural feature that could influence its biological profile.

Alterations at the C5 position of the pyrimidine ring are known to significantly impact the biological activity of nucleoside analogues, with modifications leading to changes in antiviral and antitumor properties nih.gov. The introduction of an alkyl group can affect how the molecule binds to its target and can influence its metabolic stability.

Given the broad spectrum of activities exhibited by pyrimidine derivatives, this compound could be investigated for a variety of therapeutic areas, including but not limited to:

Anticancer Activity: Many pyrimidine derivatives are potent anticancer agents, often acting as inhibitors of key enzymes in nucleotide metabolism or protein kinases nih.gov.

Antimicrobial Activity: The pyrimidine scaffold is present in numerous antibacterial and antifungal drugs orientjchem.org.

Enzyme Inhibition: The specific substitution pattern could make it a candidate for inhibiting various enzymes where a hydrophobic interaction is beneficial for binding.

Structure Activity Relationship Sar Studies of Pyrimidine Carboxylic Acid Scaffolds

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of pyrimidine (B1678525) carboxylic acid scaffolds are significantly influenced by the nature and position of various substituents on the pyrimidine ring. These modifications can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn affect its interaction with biological targets.

The introduction of an alkyl group, such as a pentyl group, at the 5-position of the pyrimidine ring plays a crucial role in modulating the lipophilicity of the molecule. nih.govmdpi.com Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov An increase in the length of the alkyl chain generally leads to a higher lipophilicity. mdpi.com This increased lipophilicity can enhance the compound's ability to cross biological membranes and may lead to stronger binding affinity with the target protein, often through hydrophobic interactions within the binding pocket. nih.gov

For agonists, a linear correlation between lipophilicity and binding affinity has been observed in some receptor systems. nih.gov However, an optimal level of lipophilicity is often required, as excessively high values can lead to poor aqueous solubility and non-specific binding. mdpi.com The pentyl group, with its five-carbon chain, provides a significant increase in lipophilicity, which can be advantageous for occupying hydrophobic pockets in a target enzyme or receptor. The relationship between the alkyl chain length and biological activity is not always linear; for instance, in a series of pyridinium (B92312) carboxylates, some physical properties were observed to decrease with increasing temperature, a factor that can be influenced by alkyl chain length. nih.gov

Table 1: Effect of Alkyl Chain Length on Lipophilicity

| Alkyl Group | Number of Carbon Atoms | Expected Relative Lipophilicity |

| Methyl | 1 | Low |

| Ethyl | 2 | Moderate |

| Propyl | 3 | Moderate-High |

| Butyl | 4 | High |

| Pentyl | 5 | Very High |

This table provides a generalized representation of the expected trend in lipophilicity with increasing alkyl chain length.

The carboxylic acid moiety at the 2-position of the pyrimidine ring is a critical functional group that significantly influences the molecule's biological activity through its ability to form hydrogen bonds and its acidic nature (pKa). researchgate.netpsu.edu The carboxyl group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). researchgate.net This allows for the formation of strong and specific interactions with amino acid residues in the active site of a target protein, such as arginine, lysine, or histidine, which are often crucial for binding and efficacy. nih.gov

The acidity of the carboxylic acid, quantified by its pKa value, determines its ionization state at physiological pH. The pKa of a carboxylic acid on a pyrimidine ring is influenced by the electron-withdrawing nature of the pyrimidine ring itself. For pyrimidine-2-carboxylic acid, the pKa has been reported to be around 7.88. kyoto-u.ac.jporganicchemistrydata.org This indicates that at physiological pH (around 7.4), a significant portion of the molecules will exist in their deprotonated, carboxylate form. The charged carboxylate can then form strong ionic interactions (salt bridges) with positively charged residues in the target's binding site, further enhancing binding affinity. The specific pKa value can be modulated by other substituents on the pyrimidine ring. nih.govnih.gov

Beyond the pentyl and carboxylic acid groups, other substitutions on the pyrimidine ring can have profound effects on the molecule's activity.

Fluorine: The introduction of fluorine atoms can significantly alter the electronic properties of the pyrimidine ring and influence the pKa of the carboxylic acid. Fluorine is a highly electronegative atom and acts as a weak hydrogen bond acceptor. Its small size allows it to be well-tolerated in many binding sites.

Phenyl groups: The addition of phenyl groups can introduce favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's active site. The position and substitution pattern of the phenyl ring itself can be further optimized to enhance binding.

Sulfur atoms: The incorporation of sulfur-containing functional groups, such as a sulfonyl group, at the 2-position of the pyrimidine ring can significantly enhance the reactivity of the compound. nih.govacs.org Sulfonylpyrimidines have been shown to react with thiols under nucleophilic aromatic substitution. nih.gov This reactivity can be harnessed for the development of covalent inhibitors, which form a permanent bond with the target protein. The reactivity of these compounds is highly dependent on the other substituents on the pyrimidine ring, with electron-withdrawing groups generally increasing the rate of reaction. nih.gov Substitution at the 5-position has been noted to have the most significant impact on reactivity. nih.govacs.org

Table 2: Influence of Ring Substituents on Pyrimidine Carboxylic Acid Activity

| Substituent | Position | Potential Effects |

| Fluorine | Various | Alters electronic properties, modulates pKa, can act as a weak H-bond acceptor |

| Phenyl | Various | Introduces π-π stacking interactions, can be further substituted for optimization |

| Sulfur (e.g., Sulfonyl) | 2 | Increases electrophilicity, enables covalent bond formation with target |

Conformational Analysis and its Impact on Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of pyrimidine derivatives can be complex due to the potential for rotation around single bonds. nih.gov

The carboxylic acid group, for instance, can exist in different conformations relative to the pyrimidine ring. While a syn conformation is often preferred, an anti conformation may also be present in solution and could be stabilized by interactions within a binding pocket. nih.gov The flexibility of the pentyl group also allows it to adopt various conformations, which can be crucial for optimizing hydrophobic interactions.

Computational modeling and experimental techniques like 2D NMR spectroscopy are valuable tools for studying the conformational preferences of these molecules. nih.govuni-duesseldorf.de Understanding the preferred low-energy conformations can guide the design of more rigid analogs that are "pre-organized" for optimal binding, potentially leading to increased potency and selectivity. uni-duesseldorf.de

X-ray Co-crystal Structures for Ligand-Target Interaction Analysis

X-ray crystallography provides the most definitive information about the binding mode of a ligand within its target protein. By analyzing the co-crystal structure of a pyrimidine carboxylic acid derivative bound to its target, researchers can visualize the precise interactions that contribute to its affinity and activity.

Crystal structures of metal complexes with pyrimidine-2-carboxylate (B12357736) have revealed detailed information about its coordination and hydrogen bonding patterns. researchgate.net In these structures, the pyrimidine-2-carboxylate ligand often interacts with metal ions through both the nitrogen atom of the pyrimidine ring and an oxygen atom of the carboxylate group. researchgate.net Furthermore, intermolecular hydrogen bonds are frequently observed, involving the carboxylate oxygens and uncoordinated pyrimidine nitrogen atoms as acceptors. researchgate.net While these are not co-crystal structures with a biological target, they provide valuable insights into the inherent hydrogen bonding capabilities of the pyrimidine-2-carboxylate scaffold.

Analysis of such structures can reveal:

Key hydrogen bonds between the ligand and protein residues.

Hydrophobic interactions involving the pentyl group.

The specific conformation adopted by the ligand in the bound state.

The role of water molecules in mediating ligand-protein interactions.

Involvement in De Novo Pyrimidine Biosynthesis Pathways

The de novo synthesis pathway is a fundamental cellular process that builds pyrimidine nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.com This energy-intensive pathway is crucial for DNA and RNA synthesis, and cell proliferation. creative-proteomics.com A key intermediate in this process is a pyrimidine carboxylic acid known as orotic acid. pixorize.comnih.gov

The synthesis begins with the formation of carbamoyl phosphate from glutamine and CO2, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). wikilectures.eu Carbamoyl phosphate then reacts with aspartate to eventually form a closed ring structure called dihydroorotate (B8406146). wikilectures.eu The enzyme dihydroorotate dehydrogenase, located in the mitochondria, oxidizes dihydroorotate to produce orotic acid. wikipedia.orgresearchgate.net Orotic acid is then converted to the first true pyrimidine nucleotide, orotidine monophosphate (OMP), which is subsequently decarboxylated to yield uridine monophosphate (UMP). creative-proteomics.com UMP is the precursor for all other pyrimidine nucleotides, including UTP, CTP, and dTMP (thymidine monophosphate). pixorize.com

Genetic deficiencies in the enzymes of this pathway can lead to metabolic disorders. For instance, a deficiency in UMP synthase, the enzyme that converts orotic acid to UMP, results in a rare condition called orotic aciduria, characterized by the accumulation and excessive excretion of orotic acid in the urine. nih.govwikipedia.org

Table 1: Key Steps in De Novo Pyrimidine Biosynthesis Involving Orotic Acid

| Step | Precursor(s) | Enzyme | Product | Significance |

|---|---|---|---|---|

| 1 | Glutamine, CO₂, ATP | Carbamoyl phosphate synthetase II (CPS II) | Carbamoyl phosphate | First rate-limiting step in animals. creative-proteomics.com |

| 2 | Carbamoyl phosphate, Aspartate | Aspartate transcarbamoylase | Carbamoyl aspartate | Commits molecules to pyrimidine synthesis. wikipedia.org |

| 3 | Carbamoyl aspartate | Dihydroorotase | Dihydroorotate | Ring closure reaction. wikipedia.org |

| 4 | Dihydroorotate | Dihydroorotate dehydrogenase (DHODH) | Orotic acid | Oxidation step occurring in mitochondria. creative-proteomics.comresearchgate.net |

| 5 | Orotic acid , PRPP | Orotate phosphoribosyltransferase | Orotidine monophosphate (OMP) | Addition of the ribose-phosphate moiety. wikilectures.eu |

| 6 | Orotidine monophosphate (OMP) | OMP decarboxylase | Uridine monophosphate (UMP) | Formation of the first key pyrimidine nucleotide. creative-proteomics.com |

Catabolism and Degradation Routes of Pyrimidine Rings

Cells degrade excess pyrimidine nucleotides to prevent their accumulation and to recycle their constituent parts. researchgate.net The breakdown of pyrimidine rings occurs through two main pathways: the reductive and the oxidative pathways. researchgate.net

The reductive pathway is the primary route for pyrimidine degradation in a wide range of organisms, including humans. researchgate.net This process breaks down uracil and thymine into simpler molecules. Uracil is reduced to dihydrouracil, which is then cleaved to form β-ureidopropionate. This compound is further broken down into β-alanine, CO₂, and ammonia. creative-proteomics.com Similarly, thymine is degraded into dihydrothymine, then β-ureidoisobutyrate, and finally into β-aminoisobutyric acid, CO₂, and ammonia. creative-proteomics.com The enzyme dihydropyrimidine dehydrogenase (DPD) is a key regulatory point in this pathway. creative-proteomics.com

The oxidative pathway , which has been identified in some bacteria, offers an alternative degradation route. researchgate.net This pathway degrades uracil to barbituric acid, which is then hydrolyzed to urea (B33335) and malonic acid. Thymine is similarly converted to 5-methylbarbituric acid, which yields urea and methylmalonic acid. researchgate.net

Role of Pyrimidine Carboxylic Acids as Metabolites

Beyond their role as intermediates in nucleotide synthesis, pyrimidine carboxylic acids and their degradation products serve as important metabolites that integrate into other central metabolic pathways. creative-proteomics.com For example, the β-alanine produced from uracil catabolism is a precursor for the synthesis of coenzyme A, a vital cofactor for numerous metabolic reactions, including the citric acid cycle and fatty acid metabolism. creative-proteomics.com The products of pyrimidine breakdown contribute to the cellular pools of nitrogen and carbon, demonstrating metabolic flexibility. creative-proteomics.comresearchgate.net

While not a direct metabolite in the same vein, thiamine (Vitamin B1) contains a pyrimidine ring. Its metabolism involves various modifications, but the core pyrimidine structure is essential for its function as a coenzyme in carbohydrate metabolism.

Enzymatic Regulation of Pyrimidine Metabolism

The entire process of pyrimidine metabolism is tightly controlled to meet cellular needs while conserving energy and resources. numberanalytics.com Regulation occurs at multiple levels, including allosteric control and transcriptional regulation. creative-proteomics.comnumberanalytics.com

Feedback Inhibition: The de novo synthesis pathway is a prime example of allosteric regulation. The end-product of the pathway, UTP, acts as a feedback inhibitor for the first enzyme, carbamoyl phosphate synthetase II (CPS II), slowing down the entire process when pyrimidine levels are high. creative-proteomics.comwikilectures.eu Conversely, ATP and PRPP act as allosteric activators, stimulating the pathway when energy and substrates are available. wikipedia.org

Transcriptional Control: The expression of genes encoding key enzymes in pyrimidine metabolism is also regulated. For instance, during active cell division, there is an increased transcription of genes for enzymes like thymidylate synthase and dihydroorotate dehydrogenase to ensure a sufficient supply of nucleotides for DNA replication. creative-proteomics.com

Enzyme Complexes: In animals, the first three enzymes of the de novo pathway (CPS II, aspartate transcarbamoylase, and dihydroorotase) are part of a single multifunctional protein called CAD. wikilectures.eu Similarly, the last two enzymes (orotate phosphoribosyltransferase and OMP decarboxylase) form another multifunctional protein, UMP synthase. wikipedia.orgwikipedia.org These enzymatic complexes enhance efficiency by channeling substrates between active sites.

Table 2: Key Regulatory Enzymes in Pyrimidine Metabolism

| Enzyme | Pathway | Activator(s) | Inhibitor(s) | Regulatory Mechanism |

|---|---|---|---|---|

| Carbamoyl phosphate synthetase II (CPS II) | De Novo Synthesis | ATP, PRPP wikilectures.euwikipedia.org | UTP creative-proteomics.comwikilectures.eu | Allosteric feedback inhibition |

| Aspartate transcarbamoylase (ATCase) | De Novo Synthesis | ATP numberanalytics.com | CTP numberanalytics.com | Allosteric feedback inhibition (in bacteria) |

| CTP synthetase | De Novo Synthesis | - | CTP creative-proteomics.com | Feedback inhibition |

| Dihydropyrimidine dehydrogenase (DPD) | Catabolism | - | - | Key regulatory step in pyrimidine breakdown creative-proteomics.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Pentylpyrimidine-2-carboxylic acid |

| Acetic acid |

| Alanine |

| Ammonia |

| Aspartate |

| ATP (Adenosine triphosphate) |

| Barbituric acid |

| Bicarbonate |

| Carbamoyl aspartate |

| Carbamoyl phosphate |

| Carbon dioxide |

| Coenzyme A |

| CTP (Cytidine triphosphate) |

| Dihydroorotate |

| Dihydrothymine |

| Dihydrouracil |

| dTMP (Thymidine monophosphate) |

| Glutamine |

| Malonic acid |

| Methylmalonic acid |

| 5-Methylbarbituric acid |

| Orotic acid |

| Orotidine monophosphate (OMP) |

| PRPP (Phosphoribosyl pyrophosphate) |

| Thiamine |

| Thymine |

| UMP (Uridine monophosphate) |

| Uracil |

| Urea |

| Uridine |

| UTP (Uridine triphosphate) |

| β-Alanine |

| β-Aminoisobutyric acid |

| β-Ureidopropionate |

Conclusion

5-Pentylpyrimidine-2-carboxylic acid is a chemical entity that, despite being underrepresented in current scientific literature, holds considerable potential based on the well-established importance of the pyrimidine (B1678525) scaffold. Its unique combination of a lipophilic pentyl group and a versatile carboxylic acid function on a biologically relevant core structure makes it an intriguing target for future research. While specific data remains elusive, the foundational knowledge of pyrimidine chemistry provides a strong basis for predicting its properties and outlining potential avenues for its synthesis and application. Further investigation into this and similar under-explored pyrimidine derivatives could uncover novel chemical tools and therapeutic agents.

Derivatization Strategies and Analog Development

Synthesis of Ester and Amide Derivatives of Pyrimidine (B1678525) Carboxylic Acids

The carboxylic acid moiety at the 2-position of the 5-pentylpyrimidine (B13829394) ring serves as a prime handle for derivatization, most commonly through the formation of esters and amides. These functional group interconversions are fundamental in drug discovery for modulating properties such as solubility, stability, and cell permeability.

Standard esterification methods, such as the Fischer-Speier esterification, can be employed, which typically involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comresearchgate.net More sophisticated and milder techniques utilizing coupling reagents are also applicable for sensitive substrates. organic-chemistry.org The synthesis of a variety of esters allows for the exploration of structure-activity relationships (SAR) by introducing different alkyl or aryl groups. While specific studies on the esterification of 5-pentylpyrimidine-2-carboxylic acid are not extensively documented in publicly available literature, the general principles of ester synthesis from carboxylic acids are well-established and directly applicable. researchgate.net

Similarly, the synthesis of amide derivatives from this compound can be achieved through various well-established peptide coupling protocols. These methods typically involve the activation of the carboxylic acid with a coupling reagent to facilitate the reaction with a primary or secondary amine. The vast array of commercially available amines provides an opportunity to generate a large library of amide derivatives, each with unique structural features that can influence biological activity. nih.gov The resulting amides often exhibit enhanced biological stability compared to their ester counterparts.

The biological evaluation of such ester and amide libraries is crucial for identifying compounds with desired therapeutic effects. For instance, derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net This highlights the potential for discovering bioactive molecules through the systematic derivatization of heterocyclic carboxylic acids like this compound.

Scaffold Modification for Enhanced Bioactivity and Specificity

Beyond simple ester and amide formation, modification of the core pyrimidine scaffold is a key strategy to enhance biological activity and target specificity. This can involve the introduction of various substituents on the pyrimidine ring or altering the nature of the substituent at the 5-position.

The pentyl group at the 5-position, for instance, contributes to the lipophilicity of the molecule. Modifications to this alkyl chain, such as altering its length, introducing branching, or incorporating cyclic moieties, can significantly impact how the molecule interacts with biological targets. These changes can influence binding affinity, selectivity, and pharmacokinetic properties.

Furthermore, the pyrimidine ring itself can be substituted with various functional groups to explore new areas of chemical space. The introduction of halogens, amino groups, or other small substituents can alter the electronic properties of the ring and introduce new hydrogen bonding capabilities, potentially leading to improved interactions with target proteins. Structural modifications of pentacyclic triterpenoid (B12794562) scaffolds, for example, have led to derivatives with enhanced biological activities. nih.gov

Development of Fused Pyrimidine Systems and Tricyclic Carboxylic Acids

To explore more rigid and conformationally constrained analogs, the fusion of additional rings to the pyrimidine core of this compound presents a promising avenue. The development of fused pyrimidine systems can lead to novel heterocyclic scaffolds with unique three-dimensional shapes, which can result in enhanced potency and selectivity for biological targets.

Several classes of fused pyrimidines are of significant interest in medicinal chemistry, including pyrido[1,2-a]pyrimidines, triazolo[1,5-a]pyrimidines, and triazolo[4,3-a]pyrimidines. The synthesis of these systems often involves the reaction of a substituted pyrimidine with a bifunctional reagent that leads to the formation of a new ring. For example, the synthesis of pyrido[1,2-a]pyrimidines can be achieved from aminopyrimidines through multicomponent reactions. nih.govnih.govresearchgate.netresearchgate.net Similarly, triazolopyrimidine derivatives can be synthesized through the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or via the Dimroth rearrangement of triazolo[4,3-a]pyrimidines. nih.govnih.gov

The synthesis of pyrimido[4,5-d]pyrimidines has also been reported through a two-step process starting from 4-amino-2,6-dialkylpyrimidine-5-carbonitriles. mdpi.com These fused systems often exhibit a wide range of biological activities. For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives have been investigated as novel CDK2 inhibitors. rsc.org The incorporation of the 5-pentyl substituent into such fused systems could lead to novel compounds with interesting pharmacological profiles.

Combinatorial Library Synthesis for Novel Pyrimidine Derivatives

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of compounds, which is essential for modern drug discovery. nih.gov The application of combinatorial synthesis to the this compound scaffold can accelerate the identification of new bioactive molecules.

Both solid-phase and solution-phase combinatorial strategies can be employed. In a solid-phase approach, the pyrimidine scaffold could be anchored to a resin, allowing for the sequential addition of various building blocks and reagents, with purification simplified by filtration. Solution-phase parallel synthesis, often aided by automated liquid handlers, allows for the creation of large arrays of individual compounds in multi-well plates. youtube.com

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Pyrimidine (B1678525) Carboxylic Acids

Chromatography is a fundamental technique for the separation of 5-Pentylpyrimidine-2-carboxylic acid from complex mixtures prior to its quantification. The choice of chromatographic method depends on the analyte's physicochemical properties, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine carboxylic acids. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The retention of this compound is governed by its hydrophobicity, which is influenced by the pentyl group, and its polarity, conferred by the pyrimidine ring and the carboxylic acid functional group.

The composition of the mobile phase, particularly its pH and organic modifier content, is a critical parameter. Adjusting the pH to below the pKa of the carboxylic acid group (typically around 4-5) will suppress its ionization, leading to increased retention on a reversed-phase column. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and to separate it from other components in the sample.

Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region (around 200-300 nm). researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This table presents a hypothetical set of starting parameters for method development, based on common practices for the analysis of similar aromatic carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is generally required to convert this compound into a more volatile and thermally stable derivative. usherbrooke.cacolostate.edu Common derivatization approaches include esterification to form, for example, a methyl or ethyl ester. Silylation is another widely used technique where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (TMS) group. usherbrooke.ca

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column is typically used. The separated components then enter the mass spectrometer, which provides both qualitative (structural information from fragmentation patterns) and quantitative data.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.netcreative-proteomics.com This technique is particularly well-suited for the analysis of this compound as it can be analyzed directly without the need for derivatization. The LC conditions are similar to those used in HPLC-UV.

Following chromatographic separation, the analyte is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source. In ESI, the analyte is ionized, usually forming a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. The choice of ionization mode depends on the compound's structure and the mobile phase composition. For a carboxylic acid, negative ion mode is often preferred.

Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity. nih.govplos.orgplos.org In this approach, the deprotonated molecule is selected in the first mass analyzer, fragmented, and a specific fragment ion is monitored in the second mass analyzer. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the limit of quantification.

Spectroscopic Detection Methods in Quantitative Analysis

Spectroscopic methods are integral to the quantitative analysis of this compound, especially when coupled with chromatographic techniques.

UV/Vis Spectroscopy : As mentioned, the pyrimidine moiety in this compound contains a chromophore that absorbs UV light. researchgate.netresearchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for straightforward quantification when coupled with HPLC. The pyrimidine ring typically shows absorption maxima in the range of 200-300 nm. acs.org

Fluorescence Spectroscopy : Native fluorescence of this compound is expected to be weak. However, fluorescence detection can be a highly sensitive method if the molecule is derivatized with a fluorescent tag. nih.govnih.govmdpi.com

Mass Spectrometry (MS) : When coupled with GC or LC, MS provides highly selective and sensitive detection. researchgate.netcreative-proteomics.com For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only ions of a specific mass-to-charge ratio (m/z) are detected, or in the more selective selected reaction monitoring (SRM) mode for MS/MS systems. nih.govplos.orgplos.org This minimizes interference from co-eluting compounds and enhances the signal-to-noise ratio.

Derivatization Methods for Enhanced Detection Sensitivity

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, derivatization primarily targets the carboxylic acid group to improve chromatographic behavior or enhance detection sensitivity. researchgate.netacs.org

For GC Analysis : As previously discussed, esterification or silylation is necessary to increase the volatility of the carboxylic acid for GC analysis. usherbrooke.cacolostate.edu Reagents such as diazomethane or an alcohol in the presence of an acid catalyst can be used for esterification. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also commonly employed. usherbrooke.ca

For HPLC Analysis : While not always necessary, derivatization can be used to improve detection limits in HPLC. This is particularly useful when very low concentrations of the analyte need to be measured. The carboxylic acid can be reacted with a fluorescent labeling reagent, also known as a fluorophore, to produce a highly fluorescent derivative. nih.govnih.govmdpi.com This allows for the use of a fluorescence detector, which is typically much more sensitive than a UV detector. Common derivatization reagents for carboxylic acids for fluorescence detection include 9-anthryldiazomethane (ADAM) and 4-bromomethyl-7-methoxycoumarin. nih.gov The reaction involves the formation of an ester bond between the carboxylic acid and the labeling reagent.

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent |

| GC-MS | Increase Volatility | Alkylating Agents | Diazomethane |

| GC-MS | Increase Volatility | Silylating Agents | BSTFA |

| HPLC-Fluorescence | Enhance Sensitivity | Fluorescent Alkyl Halides | 4-bromomethyl-7-methoxycoumarin |

| HPLC-Fluorescence | Enhance Sensitivity | Fluorescent Diazoalkanes | 9-Anthryldiazomethane (ADAM) |

Future Research Directions for 5 Pentylpyrimidine 2 Carboxylic Acid

Rational Design of Novel Bioactive Agents

The pyrimidine (B1678525) core is a well-established pharmacophore present in numerous FDA-approved drugs. The lipophilic pentyl group at the 5-position and the carboxylic acid at the 2-position of 5-Pentylpyrimidine-2-carboxylic acid provide distinct physicochemical properties that could be exploited for the rational design of new therapeutic agents. Future research should focus on using this compound as a starting point for creating libraries of derivatives. Systematic modifications of the pentyl chain (e.g., branching, introduction of unsaturation, or cyclic moieties) and derivatization of the carboxylic acid group (e.g., esterification, amidation) could lead to the discovery of novel compounds with tailored biological activities.

Computational modeling and docking studies could be employed to predict the binding of these virtual compounds to various biological targets, such as kinases, proteases, and G-protein coupled receptors. This in-silico screening would enable the prioritization of synthetic targets with the highest probability of exhibiting desired biological effects, thereby accelerating the drug discovery process.

Comprehensive Mechanistic Investigations at the Molecular Level

A fundamental area for future research is the elucidation of the potential mechanisms of action of this compound and its derivatives at the molecular level. Should any of the newly synthesized analogs demonstrate significant biological activity, in-depth mechanistic studies would be crucial. These investigations could involve a range of biochemical and cell-based assays to identify the specific cellular pathways and molecular targets modulated by the compounds.

Techniques such as target-based screening, proteomics, and transcriptomics could help to uncover the precise proteins or enzymes with which these molecules interact. Understanding the structure-activity relationships (SAR) through these mechanistic studies will be vital for optimizing lead compounds and developing more potent and selective bioactive agents.

Applications in Agrochemical Research and Development

Pyrimidine derivatives have found successful applications in the agrochemical industry as herbicides, fungicides, and insecticides. The unique structural features of this compound make it a candidate for exploration in this sector. The lipophilic pentyl group could enhance the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, a desirable trait for many pesticides.

Future research in this area would involve screening this compound and its derivatives for activity against a panel of common agricultural pests, weeds, and fungal pathogens. Promising candidates would then undergo further evaluation to determine their spectrum of activity, mode of action, and potential for development as novel crop protection agents.

Exploration in Material Science Applications (e.g., polymers, coatings)

The carboxylic acid functionality of this compound opens up possibilities for its use as a monomer or building block in polymer chemistry. The pyrimidine ring, with its nitrogen atoms, can offer unique properties such as thermal stability, specific interactions, and potential for metal coordination.

Future investigations could explore the polymerization of this compound or its derivatives to create novel polymers with tailored properties. These materials could find applications as specialty coatings, advanced composites, or functional materials with specific electronic or optical properties. The pentyl group could influence the polymer's solubility, flexibility, and processing characteristics.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The exploration of this compound and its chemical space can be significantly enhanced by the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can be used to analyze large datasets of chemical structures and biological activities to identify patterns and predict the properties of new, unsynthesized molecules.

In the context of this specific compound, AI and ML algorithms could be trained on existing data for other pyrimidine derivatives to predict the potential bioactivities of novel this compound analogs. This approach can guide the rational design process (as mentioned in section 9.1) by suggesting modifications that are most likely to result in compounds with desired therapeutic or agrochemical properties, thereby streamlining the discovery pipeline and reducing the reliance on traditional trial-and-error methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.